![molecular formula C19H22ClN7 B2384025 N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine CAS No. 946290-68-2](/img/structure/B2384025.png)
N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a chemical compound that belongs to the family of pteridines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl 4-piperazinecarboxylate to form N-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)benzamide, which is then reacted with 2-amino-4,6-dichloropteridine to yield the final product.
Starting Materials
3-chloro-4-methylbenzaldehyde, ethyl 4-piperazinecarboxylate, 2-amino-4,6-dichloropteridine
Reaction
Step 1: 3-chloro-4-methylbenzaldehyde is reacted with ethyl 4-piperazinecarboxylate in the presence of a base such as potassium carbonate and a solvent such as ethanol to form N-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)benzamide., Step 2: N-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)benzamide is then reacted with 2-amino-4,6-dichloropteridine in the presence of a base such as sodium hydride and a solvent such as dimethylformamide to yield the final product, N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine.
Mechanism Of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function.
Biochemical And Physiological Effects
N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has been found to have various biochemical and physiological effects. It has been found to reduce the proliferation of cancer cells, improve cognitive function, and reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine in lab experiments is its high potency and selectivity. It has been found to be effective in small doses, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine. One potential direction is to study its effectiveness in treating other diseases such as diabetes and cardiovascular disease. Another direction is to investigate its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to understand its potential toxicity and develop safer handling methods.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7/c1-3-26-8-10-27(11-9-26)19-24-17-16(21-6-7-22-17)18(25-19)23-14-5-4-13(2)15(20)12-14/h4-7,12H,3,8-11H2,1-2H3,(H,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBCXXCUYPVET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine |
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